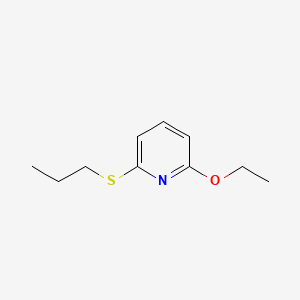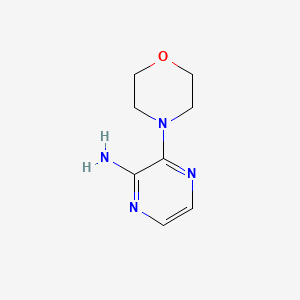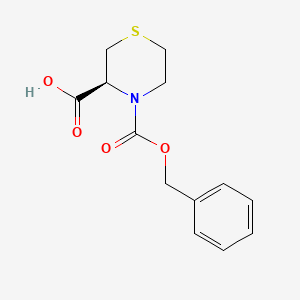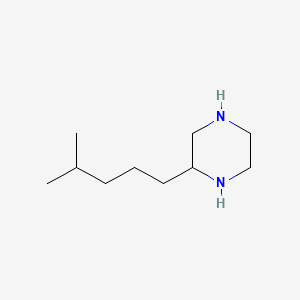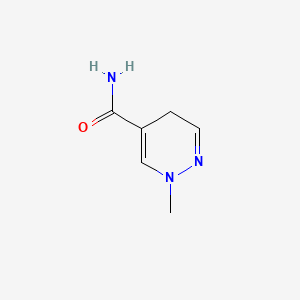
N-PENTACOSANE-D52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PENTACOSANE-D52, also known as Pentacosane-d52, is a deuterated form of pentacosane, a saturated hydrocarbon with the molecular formula C25D52. This compound is primarily used as a marker in isotope studies, particularly in the analysis of chemical, physical, and biological systems. It is an important reagent in mass spectrometry and other analytical techniques for tracing isotope kinetics and transport processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-PENTACOSANE-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in pentacosane are replaced with deuterium atoms. The reaction is usually carried out under high pressure and temperature conditions in the presence of a deuterium gas and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, including distillation and chromatography, are employed to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: N-PENTACOSANE-D52, being a saturated hydrocarbon, is relatively inert. it can undergo certain chemical reactions under specific conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can participate in reduction reactions under extreme conditions, leading to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
N-PENTACOSANE-D52 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for isotope labeling and tracing studies.
Biology: Employed in the study of lipid metabolism and transport in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of N-PENTACOSANE-D52 is primarily related to its role as an isotope marker. When introduced into a system, it behaves similarly to its non-deuterated counterpart but can be distinguished and traced using mass spectrometry due to its unique isotopic signature. This allows researchers to study the kinetics and pathways of various processes, such as chemical reactions, metabolic pathways, and transport mechanisms .
Comparison with Similar Compounds
N-PENTACOSANE: The non-deuterated form of N-PENTACOSANE-D52, used in similar applications but without the isotopic labeling.
N-HEPTACOSANE-D54: Another deuterated hydrocarbon with a similar structure but containing 27 carbon atoms.
N-TRICOSANE-D50: A deuterated hydrocarbon with 23 carbon atoms.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracing and analysis of isotope kinetics. Its high isotopic purity and stability under various conditions further enhance its utility in scientific research .
Properties
CAS No. |
121578-13-0 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
405.008 |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI Key |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
Synonyms |
N-PENTACOSANE-D52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


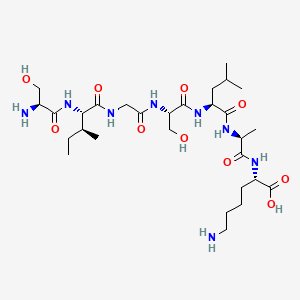
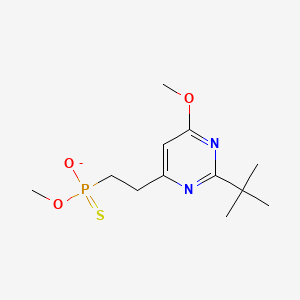
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
